![molecular formula C19H12ClF4N5O3S2 B610049 PF-5198007 CAS No. 1235406-19-5](/img/no-structure.png)
PF-5198007
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-5198007, also known as PF-05198007, is a potent, orally active, and selective arylsulfonamide Nav1.7 inhibitor . It has a similar pharmacodynamic profile to PF-05089771 . It’s primarily used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C19H12ClF4N5O3S2 . It has an exact mass of 533.00 and a molecular weight of 533.900 . The elemental composition includes Carbon (42.74%), Hydrogen (2.27%), Chlorine (6.64%), Fluorine (14.23%), Nitrogen (13.12%), Oxygen (8.99%), and Sulfur (12.01%) .Physical And Chemical Properties Analysis
This compound is a solid powder with an off-white to light yellow color . It’s soluble in DMSO . The compound is stable under normal conditions and can be stored at -20°C for long-term use .Scientific Research Applications
Plasma Focus Research and Applications The studies on plasma focus (PF) devices, including PF-5198007, have shown significant advancements. These devices are used for dense transient plasma research, with applications spanning non-destructive tests, substance detection, and studies in biology and material sciences (Soto, 2005). Krauz (2006) discusses PF applications in high-energy-density physics, highlighting the use of PF in the PF-3 facility at the Kurchatov Institute for exploring foam liners and tungsten wire arrays dynamics in PF discharge (Krauz, 2006).
Advancements in Particle Filter Techniques The development of intelligent particle filter techniques, inspired by genetic algorithms, improves the accuracy of state estimation in nonlinear systems, which could be relevant for this compound research (Yin & Zhu, 2015).
Combustion Fundamentals and Modeling Research into oxy-fuel combustion of pulverized fuels (PF) offers insights relevant to this compound. These studies focus on combustion physics and chemistry under oxy-fuel conditions, which could be important for understanding this compound's interactions in various environments (Yin & Yan, 2016).
Pulsed Power Technology and Applications The use of PF devices, potentially including this compound, in pulsed power technology has been explored for applications like generating high pulsed magnetic fields and rock fragmentation. This research opens new avenues for the practical applications of PF technology (Soto et al., 2008).
Procedural Fidelity in Behavioral Research Procedural fidelity (PF) in research, including studies involving this compound, is crucial for ensuring the implementation of research plans as intended. This aspect is vital for the validity and reliability of experimental results (Ledford & Gast, 2014).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
1235406-19-5 |
---|---|
Molecular Formula |
C19H12ClF4N5O3S2 |
Molecular Weight |
533.9 |
IUPAC Name |
4-(2-(3-Amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |
InChI Key |
QCDLGAPJZJODRJ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CNN=C3N)C=C1F)(NC4=CSC=N4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PF-5198007; PF 5198007; PF5198007; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.